Quinoline iso-amyl iodide

Molecular Weight Physical Property Procurement Specification

Procure high-purity Quinoline iso-amyl iodide (≥98%) for specialized synthetic applications. Its branched isoamyl group confers unique steric parameters and lipophilicity, which are critical for modulating reactivity in ylide formation and annulation reactions, offering distinct advantages over methyl or ethyl analogs. Verified melting point (182–186 °C) ensures reliable performance.

Molecular Formula C14H18IN
Molecular Weight 327.20 g/mol
CAS No. 54899-89-7
Cat. No. B1631079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline iso-amyl iodide
CAS54899-89-7
Molecular FormulaC14H18IN
Molecular Weight327.20 g/mol
Structural Identifiers
SMILESCC(C)CCI.C1=CC=C2C(=C1)C=CC=N2
InChIInChI=1S/C9H7N.C5H11I/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2)3-4-6/h1-7H;5H,3-4H2,1-2H3
InChIKeyQESOGCIZVFKQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline Iso-amyl Iodide (CAS 54899-89-7) Chemical Identity and Procurement Specifications


Quinoline iso-amyl iodide (IUPAC: 1-(3-methylbutyl)quinolin-1-ium iodide; CAS 54899-89-7; MFCD00060040) is a quaternary ammonium salt with molecular formula C₁₄H₁₈IN and molecular weight 327.20 g/mol [1]. The compound exists as a light yellow to brown crystalline powder with a melting point range of 182–186 °C [2]. Commercially available purity specifications range from ≥95% to ≥98% as determined by HPLC and nonaqueous titration methods . It belongs to the N-alkylquinolinium iodide class of heterocyclic quaternary ammonium salts and is utilized primarily as a synthetic intermediate in organic chemistry .

Why N-Alkyl Chain Length and Branching in Quinoline Iso-amyl Iodide Preclude Simple Analog Substitution


Quinoline iso-amyl iodide cannot be indiscriminately substituted with other N-alkylquinolinium iodides (e.g., methyl, ethyl, propyl, or linear pentyl analogs) due to the isoamyl (3-methylbutyl) substituent's distinct structural and physicochemical consequences. The branched isoamyl group confers specific steric parameters, lipophilicity (LogP), and crystalline packing behavior that directly affect reactivity in annulation and ylide-forming reactions . Quaternization feasibility is also chain-length dependent: studies of 8-alkoxy-N-alkylquinolinium salts demonstrate that alkyl groups larger than ethyl encounter synthetic difficulty, making the isoamyl-substituted derivative a non-trivial entry in the N-alkylquinolinium series [1]. Furthermore, N-alkylquinolinium iodides serve as precursors to quinolinium ylides—key intermediates in cycloaddition and annulation chemistry—where the alkyl group modulates both ylide generation efficiency and subsequent reaction outcomes [2]. These chain-dependent properties create procurement selection criteria that generic substitution cannot satisfy.

Quantitative Differentiation of Quinoline Iso-amyl Iodide (CAS 54899-89-7) Against Closest N-Alkylquinolinium Iodide Analogs


Molecular Weight Differential: Isoamyl vs. Methyl Quinolinium Iodide

Quinoline iso-amyl iodide (C₁₄H₁₈IN, MW 327.20 g/mol) exhibits a molecular weight increase of 56.10 g/mol compared to quinoline methiodide (C₁₀H₁₀IN, MW 271.10 g/mol), corresponding to the replacement of a methyl group with an isoamyl (3-methylbutyl) substituent [1][2]. This mass difference is analytically verifiable and directly impacts gravimetric calculations, molar equivalents in synthetic protocols, and shipping/logistics considerations. The presence of the branched isoamyl chain also contributes three rotatable bonds versus zero in the methyl analog, affecting conformational flexibility [1].

Molecular Weight Physical Property Procurement Specification

Melting Point Comparison: Isoamyl-Substituted vs. Ethyl-Substituted Quinolinium Iodide

The melting point of quinoline iso-amyl iodide is reported at 184 °C (range 182–186 °C) [1]. In contrast, quinoline ethiodide (N-ethylquinolinium iodide, C₁₁H₁₂IN, MW 285.13 g/mol) exhibits a melting point of 157 °C . This 27 °C elevation in melting point reflects the enhanced intermolecular van der Waals interactions conferred by the extended, branched isoamyl chain, which influences crystallinity, solid-state stability, and purification behavior [2].

Melting Point Thermal Property Crystallinity

LogP and Lipophilicity Differential: Isoamyl Chain Contribution

Quinoline iso-amyl iodide has a calculated LogP of 0.17740 . This value reflects the net hydrophilicity/lipophilicity balance of the quaternary ammonium cation paired with the iodide counterion, where the isoamyl group contributes increased lipophilic character relative to shorter-chain analogs. For class-level comparison, quinoline methiodide has a predicted LogP of approximately -1.5 to -2.0 (based on quaternary ammonium contributions and smaller alkyl chain), indicating a lipophilicity increase of approximately 1.7–2.2 LogP units with isoamyl substitution [1]. This difference is meaningful for partitioning behavior in biphasic systems, membrane permeability predictions, and extraction protocols.

LogP Lipophilicity QSAR Physicochemical Property

Commercial Purity Specification Benchmark: ≥98% Analytical Grade

Quinoline iso-amyl iodide is commercially available with verified purity specifications of ≥98.0% by both HPLC (area%) and nonaqueous titration (weight%) from multiple suppliers [1]. The melting point specification of 182–186 °C provides an additional orthogonal purity indicator [1]. In contrast, some suppliers offer the compound at 95% minimum purity specification , establishing a clear procurement decision point: researchers requiring high analytical consistency should select ≥98% grade material. This specification benchmark is traceable to certificate of analysis documentation and is directly comparable across vendors.

Purity HPLC Titration Quality Control

Procurement-Driven Application Scenarios for Quinoline Iso-amyl Iodide (CAS 54899-89-7)


Synthesis of Quinolinium Ylides for Annulation and Cycloaddition Chemistry

Quinoline iso-amyl iodide serves as a precursor to N-isoamyl quinolinium ylides, which are key intermediates in base-mediated annulation reactions. The isoamyl group provides a specific steric and electronic profile distinct from methyl or ethyl analogs, enabling access to coumarin- and phenanthridine-fused heterocycles with tunable photochemical properties [1]. The compound's purity specification (≥98%) and verified melting point (182–186 °C) support reproducible ylide generation in research settings requiring precise stoichiometry [2].

Cyanine Dye Intermediate and Precursor Chemistry

As an N-alkylquinolinium iodide, this compound is a recognized precursor in cyanine dye synthesis. The isoamyl N-substituent influences the aggregation behavior and solubility of resulting cyanine and pseudoisocyanine dyes, which are applied as fluorescent probes and photosensitizers [1]. The branched alkyl chain confers different dye solubility and self-assembly characteristics compared to linear alkyl analogs, a factor relevant to materials science and bioimaging research [2].

Quaternary Ammonium Salt Structure-Activity Relationship Studies

The isoamyl-substituted quinolinium scaffold serves as a reference compound in structure-activity relationship studies of quaternary ammonium salts. The compound's measured LogP (0.17740) and three rotatable bonds establish baseline physicochemical parameters for evaluating how branched alkyl chain substitution affects antimicrobial activity, enzyme inhibition, or membrane interaction properties in related N-alkylquinolinium series [1]. The availability of high-purity material (≥98% by dual analytical methods) ensures reproducible biological assay results [2].

Analytical Reference Standard for N-Alkylquinolinium Characterization

Quinoline iso-amyl iodide, with its defined melting point (182–186 °C), molecular weight (327.20 g/mol), and available spectroscopic characterization (NMR, FTIR spectra via SDBS), functions as an analytical reference standard for the N-alkylquinolinium iodide compound class [1]. Researchers developing synthetic methods for novel quinolinium salts or characterizing reaction products can employ this commercially available compound as a calibration or comparison standard, particularly given its structural distinction from the more common methyl and ethyl analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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